molecular formula C20H34NO5- B14211527 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate CAS No. 827611-95-0

7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate

Cat. No.: B14211527
CAS No.: 827611-95-0
M. Wt: 368.5 g/mol
InChI Key: FVPUBFRFSAJPMP-UHFFFAOYSA-M
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Description

This compound features a heptanoate backbone with an oxo group at the seventh position and an undec-10-enoyl amino ethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate typically involves multiple steps. One common method starts with the preparation of undec-10-enoyl chloride from undec-10-enoic acid. This intermediate is then reacted with 2-aminoethoxyethanol to form the undec-10-enoyl amino ethoxy intermediate. The final step involves the esterification of this intermediate with 7-oxoheptanoic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The amino ethoxy side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate involves its interaction with specific molecular targets. The oxo group and the amino ethoxy side chain can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzymatic activity or cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate is unique due to its combination of an oxo group, an amino ethoxy side chain, and a heptanoate backbone. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .

Properties

CAS No.

827611-95-0

Molecular Formula

C20H34NO5-

Molecular Weight

368.5 g/mol

IUPAC Name

7-oxo-7-[2-(undec-10-enoylamino)ethoxy]heptanoate

InChI

InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-10-13-18(22)21-16-17-26-20(25)15-12-9-11-14-19(23)24/h2H,1,3-17H2,(H,21,22)(H,23,24)/p-1

InChI Key

FVPUBFRFSAJPMP-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCCCCCC(=O)NCCOC(=O)CCCCCC(=O)[O-]

Origin of Product

United States

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